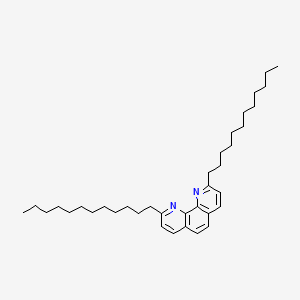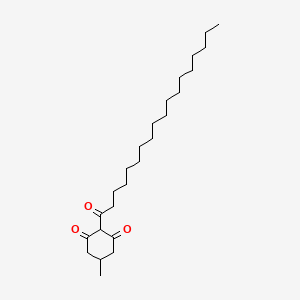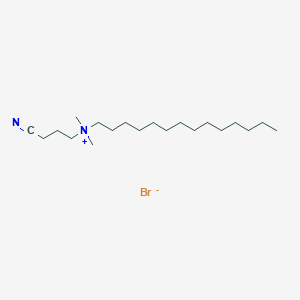![molecular formula C24H36P2 B14274540 ([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane] CAS No. 150086-11-6](/img/structure/B14274540.png)
([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane]: is an organophosphorus compound that features a biphenyl backbone with two di(propan-2-yl)phosphane groups attached at the 4 and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] typically involves the reaction of 4,4’-dibromobiphenyl with di(propan-2-yl)phosphane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated processes can further enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane groups are replaced by other functional groups.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as or can be used for substitution reactions.
Coordination: Transition metals like , , and are often used to form coordination complexes.
Major Products:
Phosphine oxides: from oxidation reactions.
Substituted biphenyl derivatives: from substitution reactions.
Metal-phosphane complexes: from coordination reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] is used as a ligand in coordination chemistry to stabilize metal complexes, which are crucial in catalysis and materials science.
Biology and Medicine: The compound’s ability to form stable complexes with metals makes it useful in designing metal-based drugs and diagnostic agents.
Industry: In industrial applications, ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] is used in the development of catalysts for various chemical processes, including polymerization and hydrogenation reactions.
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] exerts its effects is primarily through its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include the metal centers in the complexes, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Vergleich Mit ähnlichen Verbindungen
- Triphenylphosphine
- Tris(2,4-di-tert-butylphenyl)phosphite
- Bis(diphenylphosphino)methane
Comparison: ([1,1’-Biphenyl]-4,4’-diyl)bis[di(propan-2-yl)phosphane] is unique due to its biphenyl backbone, which provides a rigid and sterically demanding environment. This can influence the reactivity and stability of the metal complexes formed with this ligand, making it distinct from other phosphane ligands like triphenylphosphine and bis(diphenylphosphino)methane .
Eigenschaften
CAS-Nummer |
150086-11-6 |
|---|---|
Molekularformel |
C24H36P2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
[4-[4-di(propan-2-yl)phosphanylphenyl]phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C24H36P2/c1-17(2)25(18(3)4)23-13-9-21(10-14-23)22-11-15-24(16-12-22)26(19(5)6)20(7)8/h9-20H,1-8H3 |
InChI-Schlüssel |
BULCEZFRMOKVRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C1=CC=C(C=C1)C2=CC=C(C=C2)P(C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)


![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)


